(2S)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is a complex organic compound that features a unique structure combining an indole moiety with a benzotriazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the benzotriazinyl group. Key steps include:
Formation of the Indole Derivative: This step involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group.
Coupling with Benzotriazinyl Group: The indole derivative is then coupled with a benzotriazinyl precursor under specific conditions, often involving the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Other Indole Derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is unique due to its combination of an indole moiety with a benzotriazinyl group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H25N5O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C23H25N5O3/c1-14(2)21(28-23(30)17-6-4-5-7-20(17)26-27-28)22(29)24-11-10-15-13-25-19-9-8-16(31-3)12-18(15)19/h4-9,12-14,21,25H,10-11H2,1-3H3,(H,24,29)/t21-/m0/s1 |
InChI Key |
YDRNQVRUUPFOEQ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)OC)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CNC2=C1C=C(C=C2)OC)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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